![molecular formula C10H13BrN2OS B14915418 1-(2-(5-Bromothiophen-2-yl)ethyl)-3-cyclopropylurea](/img/structure/B14915418.png)
1-(2-(5-Bromothiophen-2-yl)ethyl)-3-cyclopropylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(5-Bromothiophen-2-yl)ethyl)-3-cyclopropylurea is a compound that features a thiophene ring substituted with a bromine atom, an ethyl chain, and a cyclopropylurea moiety. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science . The presence of the bromine atom and the cyclopropylurea group in this compound potentially enhances its reactivity and biological activity.
Vorbereitungsmethoden
The synthesis of 1-(2-(5-Bromothiophen-2-yl)ethyl)-3-cyclopropylurea can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs a palladium catalyst and boron reagents under mild conditions. Another approach involves the condensation reaction, such as the Gewald reaction, which is a condensation between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Analyse Chemischer Reaktionen
1-(2-(5-Bromothiophen-2-yl)ethyl)-3-cyclopropylurea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a thiophene derivative without the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines
Wissenschaftliche Forschungsanwendungen
1-(2-(5-Bromothiophen-2-yl)ethyl)-3-cyclopropylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Wirkmechanismus
The mechanism of action of 1-(2-(5-Bromothiophen-2-yl)ethyl)-3-cyclopropylurea involves its interaction with molecular targets and pathways. The thiophene ring can interact with various biological targets, such as enzymes and receptors, through π-π interactions and hydrogen bonding. The bromine atom can enhance the compound’s binding affinity to its targets, while the cyclopropylurea group can modulate its pharmacokinetic properties .
Vergleich Mit ähnlichen Verbindungen
1-(2-(5-Bromothiophen-2-yl)ethyl)-3-cyclopropylurea can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus. The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct biological and chemical properties compared to other thiophene derivatives.
Eigenschaften
Molekularformel |
C10H13BrN2OS |
---|---|
Molekulargewicht |
289.19 g/mol |
IUPAC-Name |
1-[2-(5-bromothiophen-2-yl)ethyl]-3-cyclopropylurea |
InChI |
InChI=1S/C10H13BrN2OS/c11-9-4-3-8(15-9)5-6-12-10(14)13-7-1-2-7/h3-4,7H,1-2,5-6H2,(H2,12,13,14) |
InChI-Schlüssel |
QOAOSURSBXZOLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC(=O)NCCC2=CC=C(S2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.